molecular formula C12H10O2S B103286 Methyl 4-(thiophen-2-yl)benzoate CAS No. 17595-86-7

Methyl 4-(thiophen-2-yl)benzoate

Cat. No. B103286
CAS RN: 17595-86-7
M. Wt: 218.27 g/mol
InChI Key: KQKUJLJBJZNZIZ-UHFFFAOYSA-N
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Description

Methyl 4-(thiophen-2-yl)benzoate is a biochemical compound used in proteomics research . It has a molecular formula of C12H10O2S and a molecular weight of 218.3 .


Molecular Structure Analysis

The molecular structure of Methyl 4-(thiophen-2-yl)benzoate is represented by the InChI code 1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule .


Physical And Chemical Properties Analysis

Methyl 4-(thiophen-2-yl)benzoate has a molecular weight of 218.27 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid in physical form .

Scientific Research Applications

Organic Electronics and Semiconductors

Field:

Organic electronics and semiconductor materials.

Summary:

Methyl 4-(thiophen-2-yl)benzoate is utilized in the development of organic semiconductors. These materials play a crucial role in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s π-conjugated structure allows it to participate in charge transport, making it suitable for use in electronic devices.

Methods and Experimental Procedures:

Researchers synthesize Methyl 4-(thiophen-2-yl)benzoate using established organic synthesis techniques. Common methods include esterification reactions between 4-(thiophen-2-yl)benzoic acid and methanol. Purification methods, such as recrystallization or column chromatography, ensure high purity.

Results and Outcomes:

The compound’s incorporation into organic semiconductors enhances charge mobility, leading to improved device performance. Researchers have reported increased carrier mobility in OFETs and efficient electroluminescence in OLEDs when using Methyl 4-(thiophen-2-yl)benzoate-based materials .

Corrosion Inhibitors

Field:

Materials science and corrosion prevention.

Summary:

Thiophene derivatives, including Methyl 4-(thiophen-2-yl)benzoate, find applications as corrosion inhibitors. These compounds protect metal surfaces from degradation caused by environmental factors, such as moisture and aggressive chemicals.

Methods and Experimental Procedures:

Researchers evaluate the inhibitory properties of Methyl 4-(thiophen-2-yl)benzoate by exposing metal samples (e.g., steel, aluminum) to corrosive environments. Techniques include electrochemical measurements, weight loss analysis, and surface characterization.

Results and Outcomes:

Methyl 4-(thiophen-2-yl)benzoate demonstrates promising corrosion inhibition properties. It forms a protective film on metal surfaces, reducing the rate of corrosion. Researchers quantify inhibition efficiency and compare it with other corrosion inhibitors .

Antioxidant and Antimicrobial Properties

Field:

Biochemistry and pharmacology.

Summary:

Methyl 4-(thiophen-2-yl)benzoate exhibits antioxidant and antimicrobial activities. These properties make it relevant for potential therapeutic applications.

Methods and Experimental Procedures:

In vitro assays assess the compound’s ability to scavenge free radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl, DPPH). Researchers also evaluate its antimicrobial effects against bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Aspergillus niger, Penicillium rubrum).

Results and Outcomes:

Methyl 4-(thiophen-2-yl)benzoate demonstrates significant DPPH radical scavenging activity. Additionally, it exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Synthesis of Bioactive Compounds

Field:

Medicinal chemistry and drug development.

Summary:

Methyl 4-(thiophen-2-yl)benzoate serves as a precursor in the synthesis of bioactive molecules. Researchers use it to create derivatives with potential therapeutic applications.

Methods and Experimental Procedures:

Chemists employ Methyl 4-(thiophen-2-yl)benzoate as a starting material in various synthetic routes. For instance, it participates in reactions to form anti-cancer agents and anti-atherosclerotic compounds.

Results and Outcomes:

The compound’s versatility allows researchers to access diverse bioactive scaffolds. By modifying its structure, they can explore new drug candidates .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

methyl 4-thiophen-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKUJLJBJZNZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395190
Record name Methyl 4-(thiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(thiophen-2-yl)benzoate

CAS RN

17595-86-7
Record name Methyl 4-(thiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-methoxycarbonylphenyl)thiophene was prepared in the same manner as described in Example 32C from thiophene-2-boronic acid (1.0 g, 7.81 mmol) and methyl-4-bromobenzoate (1.68 g, 7.81 mmol). Purification by column chromatography using 2% ethyl acetate/hexanes gave 1.1 g of 2-(4-methoxycarbonylphenyl)thiophene as a white solid (65% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Liu, K Duan, H Guo, Y Deng, H Huang, X Yi, H Chen… - Dyes and …, 2017 - Elsevier
Three novel D–A–π–A organic dyes (D1, D2, and D3) based on triarylamine donor (IDTTPA) as the electron donor and benzoic acid as the anchoring group have been successfully …
Number of citations: 27 www.sciencedirect.com
L Aurelio, JA Baltos, L Ford, ATN Nguyen… - Journal of medicinal …, 2018 - ACS Publications
The adenosine A 1 receptor (A 1 AR) is a potential novel therapeutic target for myocardial ischemia-reperfusion injury. However, to date, clinical translation of prototypical A 1 AR …
Number of citations: 26 pubs.acs.org
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
J Malineni, RL Jezorek, N Zhang, V Percec - Synthesis, 2016 - thieme-connect.com
Three classes of Ni precatalysts based on π-Ni II , π-Ni 0 and σ-Ni II complexes have been elaborated and employed in different laboratories for the functionalization and cross-coupling …
Number of citations: 38 www.thieme-connect.com
A Nagaki, K Hirose, Y Moriwaki, M Takumi… - Catalysts, 2019 - mdpi.com
The space integration of the lithiation of aryl halides, the borylation of aryllithiums, and Suzuki–Miyaura coupling using a Pd catalyst supported by a polymer monolith flow reactor …
Number of citations: 18 www.mdpi.com
SH Gebre - Applied Nanoscience, 2023 - Springer
Designing and building an ideal catalyst for organic reactions is needed to increase the efficiency, reaction conditions, and to reduce its environmental impacts. The growth of …
Number of citations: 17 link.springer.com
N Zhang - 2015 - search.proquest.com
The Suzuki-Miyaura cross-coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting materials. Utilization of phenol derivatives in Suzuki-…
Number of citations: 3 search.proquest.com
Z Jiuhong - 2019 - search.proquest.com
ZHANG, JIUHONG., Ph.D. December 2019 CHEMISTRY PART I DEVELOPMENT OF A SYNTHETIC APPROACH TO O-THIENYL CARBOXYLATE ESTE Page 1 ABSTRACT ZHANG, …
Number of citations: 2 search.proquest.com
VS Martín García, T Santos, DM Monzón… - 2018 - riull.ull.es
Transition metal-free radical arylation of heteroarenes is achieved at room temperature by simply adding aqueous sodium carbonate to a solution of the corresponding heteroarene and …
Number of citations: 0 riull.ull.es
DM Monzón, T Santos… - Chemistry–An Asian …, 2018 - Wiley Online Library
Transition metal‐free radical arylation of heteroarenes is achieved at room temperature by simply adding aqueous sodium carbonate to a solution of the corresponding heteroarene and …
Number of citations: 16 onlinelibrary.wiley.com

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